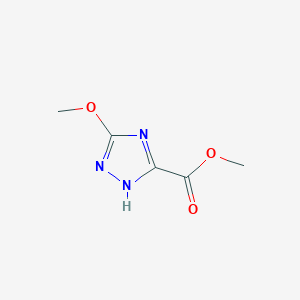![molecular formula C22H26N2O4 B13864182 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione](/img/structure/B13864182.png)
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione is a synthetic compound with the molecular formula C22H26N2O4 and a molecular weight of 382.45 g/mol . This compound is characterized by the presence of two methoxyphenyl groups attached to a piperazinedione core, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
The synthesis of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione involves several steps. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperazine to yield the desired piperazinedione . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance production rates and consistency .
Chemical Reactions Analysis
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in various piperazine derivatives.
Scientific Research Applications
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione has several scientific research applications:
Biology: This compound is used in the study of enzyme interactions and protein binding due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of 1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl groups play a crucial role in binding to these targets, facilitating the compound’s biological activity. The piperazinedione core provides structural stability and enhances the compound’s overall efficacy .
Comparison with Similar Compounds
1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione can be compared with other similar compounds, such as:
1,4-Bis[(1S)-1-(3-methoxyphenyl)ethyl]-2,5-piperazinedione: This compound has a similar structure but with methoxy groups in different positions, leading to variations in its chemical and biological properties.
1,4-Bis[(1S)-1-(4-hydroxyphenyl)ethyl]-2,5-piperazinedione:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C22H26N2O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1,4-bis[(1S)-1-(4-methoxyphenyl)ethyl]piperazine-2,5-dione |
InChI |
InChI=1S/C22H26N2O4/c1-15(17-5-9-19(27-3)10-6-17)23-13-22(26)24(14-21(23)25)16(2)18-7-11-20(28-4)12-8-18/h5-12,15-16H,13-14H2,1-4H3/t15-,16-/m0/s1 |
InChI Key |
IVDJXQRJJUZUSU-HOTGVXAUSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC)N2CC(=O)N(CC2=O)[C@@H](C)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N2CC(=O)N(CC2=O)C(C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


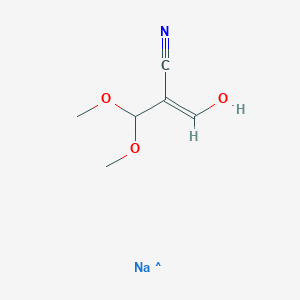

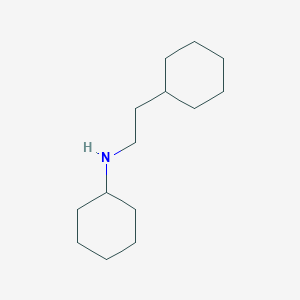

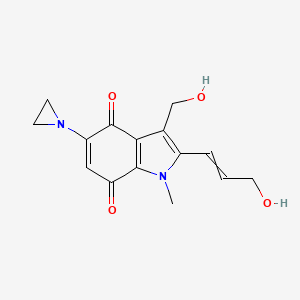
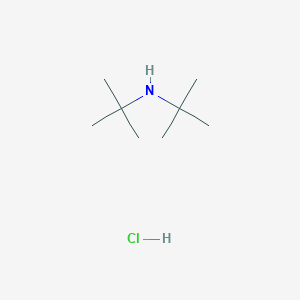
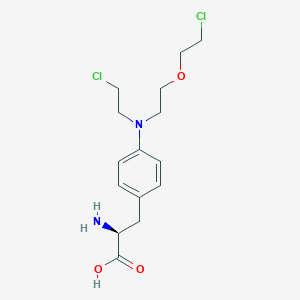
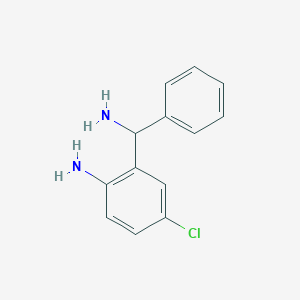
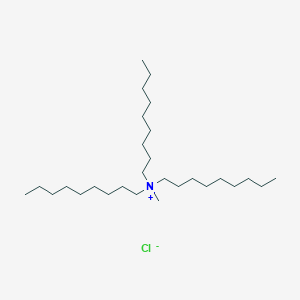

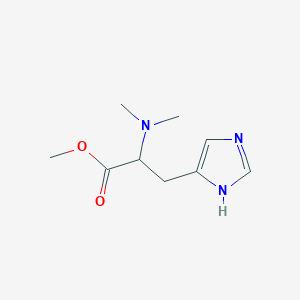
![20-Deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-b-D-glucopyranosyl]-20-(1-piperidinyl)tylonolide](/img/structure/B13864190.png)
